(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
Overview
Description
“(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine” is a chemical compound . It is related to 1,4-Benzodioxan-6-amine, which has been used in the synthesis of N - (2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins having anti-tumor activity and dioxanoacridinones .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature . For example, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For instance, the presence of the N-(2,3-Dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Chemical Reactions Analysis
The chemical reactions involving “this compound” and related compounds have been studied . For example, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, 1,4-Benzodioxan-6-amine has a molecular weight of 136.1479 .Scientific Research Applications
Antimicrobial and Antifungal Agents
Research has demonstrated the synthesis of compounds derived from 2,3-dihydro-1,4-benzodioxin-6-amine with promising antibacterial and antifungal properties. For instance, a study explored the creation of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which were found to exhibit significant antimicrobial and antifungal potential, highlighting their relevance in developing new therapeutic agents (Abbasi et al., 2020).
Enzyme Inhibitors
Another area of application is in the synthesis of enzyme inhibitors. Studies have synthesized various derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine that showed inhibitory activities against enzymes like α-glucosidase, potentially offering a basis for anti-diabetic medications (Abbasi et al., 2023). Similarly, compounds have been designed to inhibit bacterial biofilms, presenting a novel approach to combating bacterial infections (Abbasi et al., 2020).
Anticonvulsant Activity
Derivatives based on 2,3-dihydro-1,4-benzodioxin-6-amine have also been evaluated for their anticonvulsant activities, contributing to the exploration of new treatments for epilepsy (Arustamyan et al., 2019).
Therapeutic Agents for Neurodegenerative Diseases and Diabetes
Research has led to the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, showing potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes through enzyme inhibition, highlighting the compound's versatility in addressing significant health issues (Abbasi et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Result of Action
It has been reported that similar compounds can inhibit bacterial biofilm growth, suggesting potential antibacterial activity .
Biochemical Analysis
Biochemical Properties
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These interactions suggest that this compound may have potential therapeutic applications, particularly in the treatment of diseases related to these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit bacterial biofilm growth, particularly against Bacillus subtilis and Escherichia coli . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The inhibition of biofilm growth indicates its potential as an antibacterial agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits cholinesterase and lipoxygenase enzymes, which are crucial for various physiological processes . The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, affecting cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in target tissues can significantly impact its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within cells can influence its interactions with target biomolecules and its overall biological effects.
properties
IUPAC Name |
5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c9-4-3-5-8(17-2-1-16-5)7(11(14)15)6(4)10(12)13/h3H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGBMZNHJWKGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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